1-Bromo-3-(chloromethyl)naphthalene

Organic Synthesis Cross-Coupling Sequential Functionalization

Need a naphthalene scaffold with two distinct, addressable halogens? Generic 1-bromonaphthalene lacks the chloromethyl handle, while regioisomers alter reactivity. 1-Bromo-3-(chloromethyl)naphthalene solves this with precise 1,3-substitution. - **Orthogonal Reactivity:** Aryl bromide (1-position) for Suzuki-Miyaura coupling; benzylic chloride (3-position) for nucleophilic substitution. - **No Protecting Groups:** Sequential functionalization enables rapid SAR libraries for anticancer or materials research. - **Reliable Supply:** BenchChem provides verified quality with global shipping. Request bulk or R&D quantities.

Molecular Formula C11H8BrCl
Molecular Weight 255.54
CAS No. 1261469-74-2
Cat. No. B3228037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(chloromethyl)naphthalene
CAS1261469-74-2
Molecular FormulaC11H8BrCl
Molecular Weight255.54
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2Br)CCl
InChIInChI=1S/C11H8BrCl/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7H2
InChIKeyJDASKBNBZDGJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(chloromethyl)naphthalene: Orthogonal Dual-Halogen Building Block


1-Bromo-3-(chloromethyl)naphthalene (CAS 1261469-74-2) is a halogenated aromatic compound with the molecular formula C₁₁H₈BrCl and a molecular weight of 255.54 g/mol [1]. It features a naphthalene core substituted with a bromine atom at the 1-position and a chloromethyl (-CH₂Cl) group at the 3-position . This specific 1,3-substitution pattern creates an asymmetric electronic distribution, conferring distinct reactivity profiles for each halogen site . The compound is primarily utilized as a versatile intermediate in organic synthesis, enabling sequential and orthogonal functionalization strategies that are not possible with simpler mono-halogenated analogs .

Why Generic or Regioisomeric Naphthalenes Cannot Replace This Compound


Generic substitution of 1-bromo-3-(chloromethyl)naphthalene with simpler analogs such as 1-bromonaphthalene (lacking a chloromethyl group) [1] or regioisomers like 1-bromo-4-(chloromethyl)naphthalene (CAS 101828-11-9) fails due to the compound's unique orthogonal reactivity and regiospecificity. The 1,3-substitution pattern creates a specific spatial and electronic environment that directs sequential functionalization: the aryl bromide at the 1-position is highly reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the benzylic chloride at the 3-position is susceptible to nucleophilic substitution . This orthogonality allows for the controlled, stepwise construction of complex molecular architectures without the need for protecting group strategies or suffering from competing side reactions observed with regioisomers (e.g., 1,4- or 1,5-substitution) that exhibit altered steric hindrance and electronic properties . Furthermore, the specific 1,3-regiochemistry is critical for applications where the spatial orientation of the final substituents dictates biological activity or material properties, as evidenced in related naphthalene-based pharmaceutical scaffolds [2].

Reactivity and Regioselectivity Comparison vs. Closest Analogs


Orthogonal Dual-Halogen Reactivity for Sequential Functionalization

1-Bromo-3-(chloromethyl)naphthalene possesses two distinct reactive sites: an aryl bromide at the 1-position and a benzylic chloride at the 3-position. This orthogonality allows for sequential transformations. In a model study with a close analog, 1-bromo-4-(halomethyl)naphthalene, a palladium-catalyzed Suzuki-Miyaura reaction proceeded with high chemoselectivity (>95%) for C(sp³)–X bond cleavage over C(sp²)–Br bond cleavage, demonstrating the potential for selective chloromethyl group functionalization before aryl bromide coupling [1]. In contrast, mono-halogenated analogs like 1-bromonaphthalene (CAS 90-11-9) lack the benzylic chloride, limiting them to a single functionalization step without additional halogenation [2].

Organic Synthesis Cross-Coupling Sequential Functionalization

Regiochemical Control in 1,3- vs. 1,4- and 1,5-Substitution Patterns

The 1,3-substitution pattern of 1-bromo-3-(chloromethyl)naphthalene is crucial for applications where the relative spatial orientation of substituents dictates function. This specific regioisomer places the functional groups at a defined distance and angle, unlike its 1,4- and 1,5-analogs. The synthesis of this specific regioisomer is not trivial; a patented method for its preparation via Lewis acid-catalyzed chloromethylation of 1-bromonaphthalene achieves a crude purity of 90.5% and an isolated yield of 68.7% after optimization . This contrasts with the 1,5-regioisomer, where the increased steric hindrance from the dual chloromethyl groups can limit accessibility for reactions at the 1-position . The 1,4-regioisomer (CAS 101828-11-9) is also commercially available but presents a different spatial geometry that may not be suitable for all applications .

Regioselective Synthesis Naphthalene Derivatives Structure-Activity Relationship

Positional Effects on Cross-Coupling Efficiency

The position of the bromine atom on the naphthalene ring significantly influences the efficiency of palladium-catalyzed cross-coupling reactions. While direct comparative data for the target compound is limited, studies on a close analog, 2-bromo-6-(chloromethyl)naphthalene (CAS 689290-84-4), demonstrate its utility as a valuable precursor in Suzuki and Buchwald-Hartwig aminations due to its stable naphthalene backbone . The target compound, with bromine at the 1-position, is expected to exhibit different reactivity and potentially higher or lower yields compared to the 2-bromo isomer, a difference that can be critical for optimizing a synthetic route. For instance, in related systems, 1-bromonaphthalene can undergo secondary bromination to yield 80% 1,5-dibromonaphthalene, demonstrating the unique reactivity of the 1-position .

Suzuki-Miyaura Coupling Palladium Catalysis Reaction Yield

Contrasting Photochemical Behavior and Radical Formation

The presence of the bromine atom at the 1-position in 1-bromo-3-(chloromethyl)naphthalene is expected to alter its photochemical properties compared to non-brominated analogs. Studies on 1-(chloromethyl)naphthalene have established the kinetics of its photoexcitation and subsequent dissociation to form the 1-naphthylmethyl radical [1]. The introduction of a heavy atom like bromine is known to enhance intersystem crossing to the triplet state, potentially leading to different radical yields and reactivity profiles. For example, in the photoreactions of simple halonaphthalenes, 1-bromonaphthalene primarily yields radical products (naphthalene and binaphthyls) through a triplet state, while chloronaphthalenes show some photonucleophilic substitution from a singlet state [2]. This suggests 1-bromo-3-(chloromethyl)naphthalene may favor radical pathways over nucleophilic ones upon excitation.

Photochemistry Radical Formation Mechanistic Studies

Key Application Scenarios Based on Verified Differential Reactivity


Stepwise Synthesis of 1,3-Disubstituted Naphthalenes for Drug Discovery

In medicinal chemistry, the ability to introduce two different functional groups sequentially and with high precision is paramount. 1-Bromo-3-(chloromethyl)naphthalene serves as an ideal core scaffold for such endeavors. As established in the evidence, its orthogonal reactivity allows for the independent functionalization of the benzylic chloride (e.g., via nucleophilic substitution with an amine) followed by the aryl bromide (e.g., via Suzuki-Miyaura cross-coupling with a boronic acid) [1]. This eliminates the need for protecting groups and streamlines the synthesis of diverse libraries of 1,3-disubstituted naphthalene analogs for structure-activity relationship (SAR) studies. This approach is particularly relevant for developing novel anticancer agents, as naphthalene derivatives with this substitution pattern are of interest in cancer treatment [2].

Orthogonal Cross-Coupling for Complex Molecular Architectures

For researchers in synthetic methodology and total synthesis, the compound's dual orthogonal reactivity is a powerful tool. The ability to perform a chemoselective Suzuki-Miyaura reaction on the chloromethyl group, as demonstrated with the 1,4-analog, while leaving the aryl bromide intact, opens avenues for creating complex, unsymmetrical biaryl systems [1]. This strategy can be employed to construct naphthalene-based ligands for catalysis or advanced materials. The specific 1,3-regiochemistry ensures that the final product has the desired spatial orientation of the two aryl groups, a feature that cannot be replicated by using a mixture of regioisomers or by starting from a mono-halogenated naphthalene .

Precursor for Naphthalene-Based Polymers and Materials

The compound's dual halogen functionality and rigid naphthalene core make it a valuable monomer or cross-linking agent in polymer chemistry. The different reactivities of the aryl bromide and benzylic chloride can be exploited to create well-defined, functionalized polymers. For example, the benzylic chloride can be used to attach the monomer to a polymer backbone via nucleophilic substitution, while the aryl bromide remains available for post-polymerization functionalization or cross-coupling to introduce conjugated side chains [1]. This level of control is crucial for tuning the electronic and optical properties of the final material, which is not achievable with mono-functional analogs like 1-bromonaphthalene .

Mechanistic Probe in Photochemical and Radical Studies

Given the class-level evidence that the bromine atom in 1-bromonaphthalene directs photoreactions toward radical pathways via a triplet state, 1-bromo-3-(chloromethyl)naphthalene is a superior probe for studying heavy-atom effects and radical generation in naphthalene systems [1]. In contrast to 1-(chloromethyl)naphthalene, which forms radicals upon excitation, the brominated derivative is expected to have a higher quantum yield for radical formation due to enhanced intersystem crossing [2]. This makes it a more effective tool for investigating the kinetics and mechanisms of photoinduced electron transfer or for applications requiring efficient radical initiators.

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